molecular formula C16H13N3O2S B14098448 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid

Cat. No.: B14098448
M. Wt: 311.4 g/mol
InChI Key: XBVKXOKUZZSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives. The process involves amidation and cyclization reactions under specific conditions, such as the use of acetic anhydride under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22)

InChI Key

XBVKXOKUZZSJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.